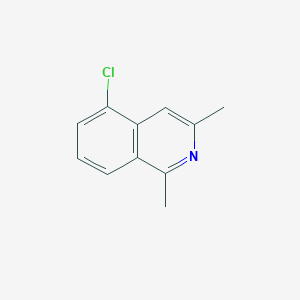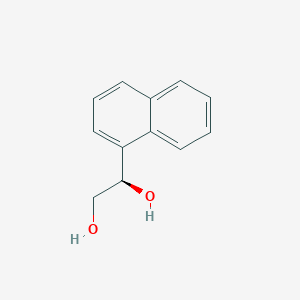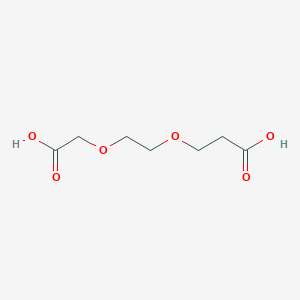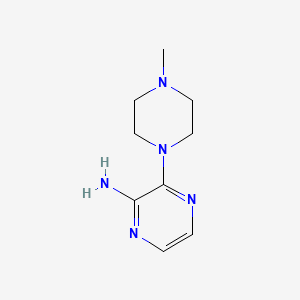![molecular formula C10H11ClN2 B11903879 4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] include other spiro compounds with different substituents or ring structures. For example:
2’,4’-dichloro-7’,8’-dihydro-5’H-spiro[cyclopropane-1,6’-quinazoline]: This compound has two chlorine atoms instead of one, which can affect its chemical reactivity and biological activity.
Spiro[cyclopropane-1,9’-fluorene]: This compound has a different ring structure, which can lead to different physical and chemical properties.
The uniqueness of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] lies in its specific spiro structure and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H11ClN2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
4-chlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |
InChI |
InChI=1S/C10H11ClN2/c11-9-7-5-10(3-4-10)2-1-8(7)12-6-13-9/h6H,1-5H2 |
Clé InChI |
RZHVIZUNUKISDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)CC3=C1N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)


![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)










